4-(Difluoromethyl)pyridin-2-amine
Description
Properties
IUPAC Name |
4-(difluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-6(8)4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNARPJWYBRIKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346536-47-7 | |
| Record name | 4-(difluoromethyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Radical Bromination and Fluorination Pathway
Early routes relied on 4-methylpyridin-2-amine (2 ) as the starting material. The amino group was protected via bis-Boc protection to form 3 , followed by radical bromination using N-bromosuccinimide (NBS) and azoisobutyronitrile (AIBN) to yield gem-dibromomethyl-pyridine (4 ). However, this step suffered from a low 10% yield due to competing side reactions. Subsequent oxidation with silver nitrate and dimethyl sulfoxide produced aldehyde 5 (69% yield), which underwent fluorination with (diethylamino)sulfur trifluoride (DAST) and deprotection to yield the target compound.
Key Limitations :
-
Hazardous reagents (DAST, radical initiators).
-
Low bromination efficiency.
Optimized Five-Step Two-Pot Synthesis
Starting Material: 2,2-Difluoroacetic Anhydride
The modern strategy begins with 2,2-difluoroacetic anhydride (14 ), a commercially available and cost-effective reagent. This route avoids fluorinating agents and sealed vessels, enhancing safety and scalability.
Synthesis of (E)-4-Ethoxy-1,1-difluorobut-3-en-2-one (16)
Ethyl vinyl ether (15 ) reacts with 14 in dichloromethane at −10°C to form 16 in 78% yield. This α,β-unsaturated ketone serves as a key electrophile for subsequent cyclization.
Reaction Conditions :
Formation of Nitrile Intermediate (18)
A tandem Mukaiyama-Michael addition and cyanide trapping converts 16 to (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile (18 ) in 85% yield. Trimethylsilyl cyanide (TMSCN) and boron trifluoride diethyl etherate (BF₃·OEt₂) facilitate this step.
Critical Parameters :
Cyclization to Pyridine Core
Nitrile 18 undergoes cyclization with methoxylamine hydrochloride in acetic acid at 50°C for 7 hours, forming a pyridine intermediate. Subsequent treatment with hydrobromic acid (33% in acetic acid) at 90°C for 12 hours eliminates ethoxy and hydroxyl groups, yielding a brominated pyridine.
Mechanistic Insight :
Zinc-Mediated Reduction
Zinc powder reduces the brominated intermediate at 25–30°C, followed by basification with ammonium hydroxide to precipitate 4-(difluoromethyl)pyridin-2-amine (1 ). The final product is isolated via dichloromethane extraction and solvent switching to heptane, achieving 72% yield on 50 g scale.
Large-Scale Adaptation :
Comparative Analysis of Synthetic Routes
| Parameter | Traditional Route | Optimized Route |
|---|---|---|
| Starting Material | 4-Methylpyridin-2-amine | 2,2-Difluoroacetic anhydride |
| Hazardous Reagents | DAST, AIBN | None |
| Total Steps | 5 | 5 (2 pots) |
| Bromination Yield | 10% | Not applicable |
| Overall Yield | <30% | 60–72% |
| Scalability | <5 g | >3 kg |
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Tetrabutylammonium fluoride (TBAF): Used in nucleophilic substitution reactions.
Dimethylformamide (DMF): Often used as a solvent in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, depending on the nucleophile introduced .
Scientific Research Applications
4-(Difluoromethyl)pyridin-2-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)pyridin-2-amine involves its role as an intermediate in the synthesis of inhibitors targeting the PI3K/mTOR pathway. This pathway is crucial for regulating cell growth, metabolism, and survival. By inhibiting key enzymes in this pathway, the compound can help control abnormal cell proliferation and survival, which is particularly relevant in cancer treatment .
Comparison with Similar Compounds
Positional Isomers of Difluoromethylpyridin-2-amine
Key Insight : The 4-position substitution optimizes steric and electronic interactions with kinase ATP-binding pockets, enhancing target affinity .
Triazine-Containing Analogues
Key Insight : The triazine ring introduces additional hydrogen-bonding interactions, improving selectivity for mTOR over PI3K in PQR620 .
Pyridine Derivatives with Alternative Substituents
Key Insight : The difluoromethyl group balances lipophilicity and metabolic stability better than bulkier substituents (e.g., biphenyl), enhancing CNS penetration in kinase inhibitors .
Pyrimidine and Schiff Base Analogues
Key Insight : Pyrimidines and Schiff bases lack the planar pyridine-triazine scaffold required for kinase inhibition, limiting their utility in oncology .
Structural and Pharmacokinetic Considerations
- Stereochemistry : The (S)-configuration in PQR530 enhances binding to PI3Kα’s hydrophobic cleft, improving potency 10-fold over the (R)-isomer .
- Morpholino Substituents: In PQR626, morpholino groups increase solubility and blood-brain barrier penetration, critical for treating neurological disorders .
- Metabolic Stability : Difluoromethyl derivatives exhibit longer half-lives (t₁/₂ > 6 hours) compared to trifluoromethyl analogues (t₁/₂ ~2 hours) due to reduced CYP450 metabolism .
Biological Activity
4-(Difluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry, particularly as a key intermediate in the development of various kinase inhibitors. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
This compound can be synthesized through a practical five-step process involving commercially available 2,2-difluoroacetic anhydride. This method has been optimized to yield the compound efficiently, avoiding harsh conditions and hazardous reagents, making it suitable for large-scale production .
1. Kinase Inhibition
The compound has shown promising activity as an inhibitor of phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways, which are crucial in cancer biology. For instance, PQR620, a derivative of this compound, demonstrated potent inhibition of mTORC1/2 with a selectivity ratio favoring mTOR over PI3K .
Table 1: Inhibition Potency of this compound Derivatives
| Compound | Target | (nM) | Selectivity |
|---|---|---|---|
| PQR620 | mTOR | <35 | High |
| PQR514 | PI3K | <4.5 | Moderate |
| PQR309 | PI3K | 17 | Low |
This data indicates that modifications to the pyridin-2-amine structure can significantly enhance its inhibitory properties against specific kinases.
2. Antichlamydial Activity
Research has indicated that derivatives of this compound exhibit selective activity against Chlamydia species. In vitro studies demonstrated that these compounds could reduce chlamydial inclusion numbers and alter their morphology in infected cells, suggesting potential as therapeutic agents against chlamydial infections .
3. Toxicity and Selectivity
A study evaluating the toxicity of various compounds derived from this compound found that they exhibited low toxicity towards human cells while maintaining antimicrobial activity against both Gram-positive and Gram-negative bacteria . This selectivity is crucial for developing drugs with minimal side effects.
Case Study 1: PQR620
PQR620 was identified as a highly potent and selective mTOR inhibitor with excellent brain penetration capabilities. Its efficacy was confirmed through cellular assays where it inhibited phosphorylated Akt and S6 at low concentrations (IC50 = 17 nM for phosphorylated PKB/Akt) .
Case Study 2: Antichlamydial Screening
In a screening for antichlamydial activity, several derivatives were tested against Chlamydia trachomatis. Compounds lacking electron-withdrawing groups showed no activity, highlighting the importance of such groups in enhancing biological efficacy .
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(difluoromethyl)pyridin-2-amine, and how can reaction conditions be optimized for high purity?
Methodological Answer:
- Nucleophilic Substitution : Adapt protocols from analogous fluoropyridine syntheses. For example, pentafluoropyridine derivatives can undergo selective substitution with ammonia or methylamine under controlled conditions (e.g., reflux in THF with NaH as a base) .
- Fluorination Strategies : Use difluoromethylation reagents like ClCFH or BrCFH in the presence of transition metal catalysts (e.g., CuI) to introduce the difluoromethyl group .
- Purity Optimization : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >98% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and / NMR .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
- Reverse-phase HPLC with UV detection (λ = 254 nm).
- Melting point determination (expected range: 120–125°C for crystalline derivatives) .
- Crystallography : Single-crystal X-ray diffraction for unambiguous structural assignment, as demonstrated for related Schiff base pyridine derivatives .
Q. How does the difluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
- Electron-Withdrawing Effects : The difluoromethyl group enhances electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution (e.g., coupling with triazine rings in mTOR inhibitors) .
- Metabolic Stability : Fluorination reduces oxidative metabolism, improving pharmacokinetic profiles. Compare half-life (t) in liver microsome assays between fluorinated and non-fluorinated analogs .
- Binding Affinity : Use molecular docking (e.g., AutoDock Vina) to assess interactions with mTOR kinase’s hydrophobic pocket. The difluoromethyl group contributes to van der Waals interactions with residues like Val2180 and Ile2163 .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the blood-brain barrier (BBB) permeability of this compound derivatives in neurological studies?
Methodological Answer:
- In Silico Screening : Apply BBB prediction tools (e.g., SwissADME) to logP and polar surface area (PSA) values. Derivatives with PSA < 90 Å and logP 2–5 are prioritized .
- In Vivo Validation : Conduct pharmacokinetic studies in murine models. Measure brain-to-plasma ratio (K) via LC-MS/MS. For example, PQR530 achieves K = 0.8, indicating moderate BBB penetration .
- Structural Modifications : Introduce hydrogen bond donors (e.g., morpholine substituents) to enhance passive diffusion. Compare with analogs lacking these groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
